Structural Elucidation of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Structural Elucidation of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Executive Summary
The compound 2-(thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, combining the DNA-intercalating properties of the benzimidazole moiety with the lipophilic, bioisosteric nature of the thiophene ring. This structure is frequently encountered in the development of kinase inhibitors, anti-infectives, and fluorescent probes.
However, the elucidation of this structure presents specific challenges, primarily due to annular tautomerism (1H vs. 3H shift) and the resulting regiochemical ambiguity in solution state NMR. This guide provides a rigorous, self-validating framework for the structural confirmation of this molecule, synthesizing spectroscopic data with mechanistic chemical insights.
Synthetic Context & Purity Profile
To accurately elucidate the structure, one must understand its genesis. The most robust synthetic route involves the oxidative condensation of 3,4-diaminobenzoic acid with 2-thiophenecarboxaldehyde .
-
Reaction Type: Oxidative cyclocondensation.
-
Key Impurities: Mono-imines (Schiff bases), uncyclized diamines, and decarboxylated byproducts (2-thiophen-2-yl-benzimidazole).
-
Regiochemistry: Because the starting material (3,4-diaminobenzoic acid) is asymmetric, the initial condensation can occur at either amine. However, upon ring closure to the aromatic benzimidazole, the distinction between the N1 and N3 positions is lost in solution due to rapid proton exchange (tautomerism), rendering the 5-COOH and 6-COOH positions equivalent on the NMR timescale at room temperature.
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization) in both Positive (+) and Negative (-) modes.
-
Molecular Formula: C₁₂H₈N₂O₂S
-
Exact Mass: 244.0306 Da
-
Diagnostic Fragments:
-
[M+H]⁺: 245.04 Da.
-
[M-H]⁻: 243.02 Da (Stable carboxylate anion).
-
Fragmentation: Loss of CO₂ (M-44) is a primary pathway, yielding the m/z ~201 daughter ion (2-thiophen-2-yl-benzimidazole).
-
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at 1680–1710 cm⁻¹ (Carboxylic acid dimer).
-
O-H Stretch: Broad, diffuse band 2500–3300 cm⁻¹ (characteristic of carboxylic acid O-H overlapping with N-H).
-
C=N / C=C: 1620, 1580 cm⁻¹ (Benzimidazole/Thiophene skeletal vibrations).
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9][10][11]
This is the critical validation step. The analysis must account for the rapid prototropic exchange of the imidazole N-H proton.
Tautomerism and Solvent Selection
In solution (DMSO-d₆), the H on N1 oscillates rapidly between N1 and N3.
-
Consequence: The Carbon-5 and Carbon-6 signals may appear broadened or averaged. The Proton-4 and Proton-7 signals may also show broadening.
-
Recommendation: Use DMSO-d₆ for solubility. If signals are too broad, cool the sample to 270 K to freeze the tautomers or heat to 350 K to sharpen the average signal.
¹H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| COOH / NH | 12.5 – 13.5 | Broad Singlet | 2H | - | Acidic protons. Often invisible due to exchange. |
| H-4 (Benz) | ~8.20 | Doublet (d) | 1H | J~1.5 | meta-coupling to H-6; deshielded by COOH. |
| H-6 (Benz) | ~7.85 | dd | 1H | J~8.5, 1.5 | ortho to H-7, meta to H-4. |
| H-7 (Benz) | ~7.65 | Doublet (d) | 1H | J~8.5 | ortho coupling dominant. |
| H-3' (Thio) | ~7.80 | dd | 1H | J~3.7, 1.1 | Alpha proton on thiophene; deshielded by C=N. |
| H-5' (Thio) | ~7.72 | dd | 1H | J~5.0, 1.1 | Alpha proton (adjacent to S). |
| H-4' (Thio) | ~7.22 | dd | 1H | J~5.0, 3.7 | Beta proton; most shielded aromatic. |
Critical Observation: The thiophene protons (H-3', H-5', H-4') form a distinct AMX or ABX system. H-3' is typically the most downfield of the thiophene ring due to the anisotropy of the benzimidazole ring current.
¹³C NMR Assignment (100 MHz, DMSO-d₆)
-
C=O (COOH): ~167.5 ppm.
-
C-2 (Benzimidazole): ~147.0 ppm (Quaternary, weak intensity). This carbon is diagnostic of ring closure.
-
Thiophene C-2': ~133.0 ppm (Quaternary).
-
Aromatic CH: 115.0 – 130.0 ppm range.
-
Note: C-4 and C-7 often appear as distinct peaks, but C-3a and C-7a (bridgehead carbons) may be broadened due to tautomerism.
-
Experimental Protocols
Synthesis (Micro-scale for Reference Standard)
-
Reagents: Mix 3,4-diaminobenzoic acid (1.0 eq) and 2-thiophenecarboxaldehyde (1.1 eq) in DMF/Water (10:1).
-
Oxidant: Add Na₂S₂O₅ (1.5 eq).
-
Conditions: Heat at 100°C for 4 hours.
-
Workup: Pour into ice water. Filter the precipitate.[1] Wash with water and cold ethanol.
-
Purification: Recrystallization from Ethanol/DMF is preferred over chromatography to avoid streaking of the free acid.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 300 nm (Thiophene absorption).
NMR Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D).
-
Concentration: 5-10 mg in 0.6 mL.
-
Additive: If proton exchange causes peak broadening, add 1 drop of D₂O to collapse NH/OH signals and sharpen aromatic peaks (by removing coupling to labile protons).
Visualization of Logic & Pathways
Diagram 1: Structure Elucidation Workflow
This flowchart illustrates the logical dependency of analytical techniques required to confirm the structure.
Caption: Step-by-step analytical workflow ensuring rigorous structural validation from crude synthesis to final confirmation.
Diagram 2: Tautomeric Equilibrium
This diagram visualizes the rapid proton exchange that complicates the NMR spectrum, making the 5- and 6-positions transiently equivalent.
Caption: The 1,3-prototropic shift (tautomerism) results in signal averaging in the NMR timescale.
References
-
Benzimidazole Synthesis: Preston, P. N. "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 1974, 74(3), 279-314. Link
-
Tautomerism in NMR: Claramunt, R. M., et al.[2] "The tautomerism of benzimidazoles in the solid state and in solution." Beilstein Journal of Organic Chemistry, 2014, 10, 1620–1629.[2] Link
-
Thiophene-Benzimidazole Crystallography: Geiger, D. K., et al. "2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole."[3] Acta Crystallographica Section E, 2012, E68, o420.[3] Link
-
Bioactivity & Scaffold Utility: Horton, D. A., et al.[4] "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews, 2003, 103(3), 893-930. Link
